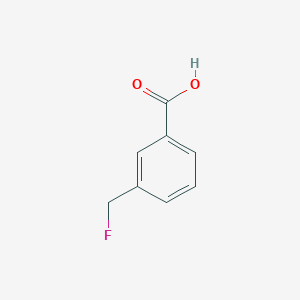

3-(Fluoromethyl)benzoic acid

Overview

Description

3-(Fluoromethyl)benzoic acid is an organic compound used as an intermediate in organic synthesis . It is a white to light yellow crystal powder with a significantly acidic nature .

Molecular Structure Analysis

The molecule contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The chemical formula of 3-(Fluoromethyl)benzoic acid is C8H7FO2 .Chemical Reactions Analysis

The reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere has been studied . The initiation reactions of OH radicals and benzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature .Scientific Research Applications

Materials Research

Benzoic acid derivatives, including 3-(Fluoromethyl)benzoic acid, are extensively employed in co-crystal engineering for materials research . They display diverse physical properties depending on the nature and position of the functional groups . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies .

Pharmaceutical Applications

Benzoic acid derivatives are also important in pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

Corrosion Inhibitors

Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The inhibition efficiency of these inhibitors increased with the increase in concentration .

Spectroscopic Studies

The Raman spectra of benzoic acid derivatives, including 3-(Fluoromethyl)benzoic acid, are studied to understand the influence of weak, non-bonded interactions . Tuning of interactions in a controlled manner under the application of pressure is often used as a tool to get better insight into various interactions .

Antifeedants for Pine Weevil

Benzoic acid derivatives have been studied for their antifeedant properties against the pine weevil, Hylobius abietis . These studies help in understanding the structure-activity relationships of these compounds .

Density Functional Theory (DFT) Calculations

Benzoic acid derivatives are used in DFT calculations to provide an accurate description of the structure and vibrational properties . These calculations help in understanding several inter- and even intra-molecular interactions .

Safety and Hazards

3-(Fluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Relevant Papers The relevant papers analyzed include a study on the structural aspects of ortho chloro- and fluoro- substituted benzoic acids , and a study on benzoic acid derivatives under pressure .

properties

IUPAC Name |

3-(fluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBVPNDZYNYTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603757 | |

| Record name | 3-(Fluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fluoromethyl)benzoic acid | |

CAS RN |

89540-19-2 | |

| Record name | 3-(Fluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

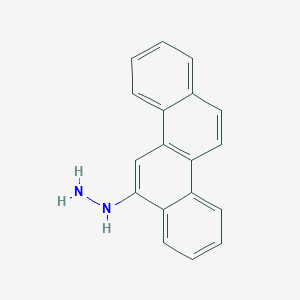

![[(Phenanthren-9-YL)methyl]hydrazine](/img/structure/B1661227.png)

![({3-[3-(Trifluoromethyl)phenoxy]phenyl}methyl)hydrazine](/img/structure/B1661231.png)

![{[3-(4-tert-Butylphenoxy)phenyl]methyl}hydrazine](/img/structure/B1661232.png)

![Methyl 3-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]benzoate](/img/structure/B1661236.png)